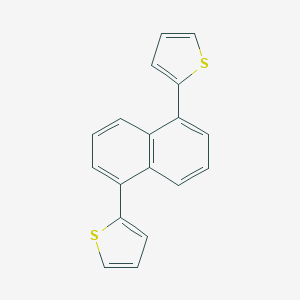

1,5-Bis(2-thienyl)naphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H12S2 |

|---|---|

Molekulargewicht |

292.4g/mol |

IUPAC-Name |

2-(5-thiophen-2-ylnaphthalen-1-yl)thiophene |

InChI |

InChI=1S/C18H12S2/c1-5-13-14(15(7-1)17-9-3-11-19-17)6-2-8-16(13)18-10-4-12-20-18/h1-12H |

InChI-Schlüssel |

YXKNQTRWOASSQA-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC=C2C3=CC=CS3)C(=C1)C4=CC=CS4 |

Kanonische SMILES |

C1=CC2=C(C=CC=C2C3=CC=CS3)C(=C1)C4=CC=CS4 |

Herkunft des Produkts |

United States |

Molecular and Supramolecular Structural Elucidation of 1,5 Bis 2 Thienyl Naphthalene

Crystallographic Analysis and Solid-State Architecture

To understand the likely crystallographic features of 1,5-bis(2-thienyl)naphthalene, we can examine the reported structure of 1,5-bis[(2-thienyl)methyleneamino]naphthalene . This analogue incorporates a methyleneamino [-CH=N-] linker between the aromatic rings but retains the crucial 1,5-substitution pattern on the naphthalene (B1677914) core.

In a study of this related compound, single-crystal X-ray diffraction revealed a centrosymmetric molecule where the dihedral angle between the plane of the naphthalene ring and the thienyl ring is 49.38(6)°. researchgate.net This significant twist from coplanarity is a direct consequence of the steric hindrance between the hydrogen atoms on the peri-positions of the naphthalene (positions 4 and 8) and the adjacent thienyl rings. This steric repulsion forces the thienyl groups out of the plane of the naphthalene core, a defining conformational feature for 1,5- and 1,8-disubstituted naphthalenes.

For comparison, studies on other isomers, such as naphthalene diimide derivatives substituted at the 2,6-positions, often show more planar conformations, which facilitates extended π-conjugation. acs.org The geometry of the 1,5-isomer, however, is inherently more twisted.

Table 1: Crystallographic Data for the Analogue 1,5-Bis[(2-thienyl)methyleneamino]naphthalene (Data sourced from a study on a structurally related compound to infer properties of this compound)

| Parameter | Value |

| Compound | 1,5-Bis[(2-thienyl)methyleneamino]naphthalene |

| Formula | C₂₀H₁₄N₂S₂ |

| Crystal System | Orthorhombic |

| Dihedral Angle (Naphthyl-Thienyl) | 49.38(6)° researchgate.net |

| Key Intermolecular Interactions | C-H···π, π-π Stacking researchgate.net |

The solid-state architecture of thienyl-naphthalene systems is stabilized by a network of non-covalent interactions. In the crystal structure of the analogue 1,5-bis[(2-thienyl)methyleneamino]naphthalene , the molecules assemble into chains along the c-axis, a process driven by C-H···π interactions between the thienyl and naphthyl rings. researchgate.net Such interactions, where a hydrogen atom points towards the electron-rich face of an aromatic ring, are a common and crucial stabilizing force in the packing of aromatic compounds.

Furthermore, π-π stacking is observed, with the thienyl rings stacking at an interplanar distance of 3.43 Å. researchgate.net This distance is typical for stabilizing π-π interactions, which involve the overlap of p-orbitals between adjacent aromatic rings. Similar π-π stacking distances have been noted in other 1,5-naphthalene derivatives. acs.org The packing is described as an offset or slipped-stack arrangement, where the centroid of one ring is displaced relative to the one below it, which minimizes electrostatic repulsion and maximizes attractive dispersion forces.

Single-Crystal X-ray Diffraction Studies

Conformational Analysis in Solution and Solid State

The conformation of this compound is primarily defined by the rotation around the single bonds connecting the thienyl substituents to the naphthalene core. This rotation is significantly hindered by steric interactions.

Due to the severe steric clash between the substituents at the 1- and 8- (or 1- and 5-) peri positions, 1,8- and 1,5-diarylnaphthalenes exhibit high barriers to rotation around the aryl-naphthalene bond. rsc.orgacs.org This restricted rotation gives rise to stable conformers, or atropisomers, which can often be isolated or observed at room temperature. The two primary conformers are designated as syn and anti, depending on the relative orientation of the two aryl groups.

Although specific studies on the rotational barrier of this compound were not found, the extensive research on 1,8-diarylnaphthalenes provides a strong model for its behavior. oup.comresearchgate.net In these systems, the ground-state conformation typically features the two aryl rings arranged nearly parallel to each other and almost perpendicular to the naphthalene plane to minimize steric strain. rsc.orgresearchgate.net

Dynamic NMR experiments on related 1,8-diarylnaphthalenes have determined the free energy of rotational isomerization. For example, the barrier for interconversion between syn and anti conformers in 4,5-diaryl-1,8-bis(dimethylamino)naphthalenes was found to be approximately 14.0 kcal/mol. researchgate.netresearchgate.net Other studies on sterically hindered biphenyls and binaphthyls report rotational barriers ranging from under 8 kcal/mol to over 37 kcal/mol, depending on the nature and size of the substituents. rsc.orgbeilstein-journals.org It is highly probable that this compound possesses a significant rotational barrier within this range, leading to the potential existence of distinct syn and anti rotational isomers in both solution and the solid state.

Table 2: Representative Rotational Energy Barriers in Related Aryl Systems (Illustrative examples to contextualize the likely rotational barrier in this compound)

| Compound Type | Rotational Barrier (kcal/mol) | Method |

| 1,8-Bis(dimethylamino)naphthalene | 17.3 rsc.org | NMR Spectroscopy |

| 4,5-Diaryl-1,8-bis(dimethylamino)naphthalenes | ~14.0 researchgate.net | Dynamic NMR |

| 1,2-Di-o-tolylacenaphthylene derivatives | 18.2 - 20.3 (76-85 kJ/mol) rsc.org | Dynamic NMR |

| 1,1'-Binaphthyl | 23.5 beilstein-journals.org | Racemization Study |

The molecular conformation of diarylnaphthalenes is highly sensitive to the effects of substituents, both in terms of their electronic nature and their position on the aromatic rings. rsc.org

The substitution pattern on the naphthalene core is the most critical factor. The 1,5- and 1,8-isomers are forced into highly twisted, non-planar conformations due to severe peri steric interactions. rsc.org This contrasts with 2,6-disubstituted naphthalenes, which can adopt a much more planar and linear conformation, allowing for greater π-conjugation along the molecular backbone.

Electronic Structure and Quantum Chemical Characterization of 1,5 Bis 2 Thienyl Naphthalene

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to predict the electronic structure and properties of molecules. mdpi.commdpi.com For complex organic molecules like 1,5-Bis(2-thienyl)naphthalene, these calculations are essential for understanding their electronic behavior. semanticscholar.orgrsc.org DFT methods, such as B3LYP with various basis sets, are commonly employed to optimize molecular geometries and calculate electronic properties. mdpi.comacademie-sciences.fr

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's electronic properties and reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. samipubco.com

For naphthalene-based compounds, the HOMO and LUMO are often distributed across the aromatic core. semanticscholar.org In this compound, the HOMO is typically localized on the electron-rich thienyl rings and the naphthalene (B1677914) core, indicating these are the primary sites for electron donation. The LUMO is also generally delocalized over the entire π-conjugated system. This distribution is crucial for facilitating intramolecular charge transfer (ICT), a key process in many organic electronic materials. nih.gov The specific energies of the HOMO and LUMO determine the molecule's ionization potential and electron affinity, respectively. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies of Related Naphthalene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Method |

|---|---|---|---|

| N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) | -6.09 | -2.19 | DFT/B3LYP/6-311++G(d,p) mdpi.com |

This table presents data for structurally related compounds to provide context for the electronic properties of this compound. The exact values for this compound would require specific calculations.

The energy difference between the HOMO and LUMO is defined as the HOMO-LUMO gap, which is a critical parameter that influences the electronic and optical properties of a molecule. samipubco.com A smaller band gap generally corresponds to easier electronic excitation and is often associated with materials that absorb light at longer wavelengths. researchgate.net

TD-DFT calculations are used to predict the electronic absorption spectra, providing information about the energies and nature of electronic transitions. mdpi.comacs.org For molecules with extended π-systems like this compound, the primary electronic transition is typically a π-π* transition, corresponding to the excitation of an electron from the HOMO to the LUMO. beilstein-journals.org The calculated transition energies can be correlated with experimental UV-Vis absorption spectra. numberanalytics.com For instance, a related compound, 2,6-bis(4-methoxyphenyl)naphthalene, exhibits a large band gap of 3.35 eV, leading to optical transparency in the visible range. pkusz.edu.cn

The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactivity. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing charge distribution. dergipark.org.trscienceopen.com These maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. scienceopen.commdpi.com

In molecules containing sulfur, like the thienyl groups in this compound, the sulfur atoms can act as either nucleophilic or electrophilic centers depending on the molecular environment. mdpi.com DFT calculations can generate MEP maps that reveal the specific charge distribution and potential interaction sites of this compound. semanticscholar.orgnih.gov For naphthalene derivatives, the central naphthalene core often shows a distinct charge distribution that influences its interaction with other molecules. dergipark.org.trsioc-journal.cn

The ability of a molecule to participate in electron-transfer processes is fundamental to its application in organic electronics. researchgate.net DFT calculations can provide insights into the mechanisms of electron transfer. nih.gov The formation of charge-transfer complexes, where one molecule donates an electron to another, is a critical phenomenon in the functioning of many organic semiconductor devices. wiley.com The electronic coupling between donor and acceptor moieties, which can be estimated through computational methods, plays a significant role in determining the efficiency of electron transfer.

Charge Distribution and Electrostatic Potential Mapping

Computational Spectroscopic Predictions (e.g., UV-Vis, IR)

Computational methods can predict various spectroscopic properties, which serve as a valuable complement to experimental data. unibo.it TD-DFT is widely used to simulate UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions. acs.orgnumberanalytics.com These theoretical spectra can aid in the interpretation of experimental results and the assignment of absorption bands to specific electronic transitions. mdpi.com For example, the calculated UV-Vis spectrum for naphthalene shows absorption bands that are in good agreement with experimental data. numberanalytics.com

Similarly, DFT calculations can predict infrared (IR) spectra by computing the vibrational frequencies and their corresponding intensities. academie-sciences.fr The calculated IR spectrum can be compared with experimental FT-IR data to confirm the molecular structure and identify characteristic vibrational modes. mdpi.comacs.org For instance, the IR spectrum of a related dithienyl compound showed characteristic bands that could be assigned based on theoretical calculations. academie-sciences.fr

Theoretical Exploration of Reactivity and Stability

DFT calculations can also be used to explore the chemical reactivity and stability of molecules. scirp.org Reactivity indices, such as hardness and softness, which are derived from the HOMO and LUMO energies, can provide a quantitative measure of a molecule's reactivity. dergipark.org.tr Soft molecules, which have a small HOMO-LUMO gap, are generally more reactive than hard molecules. scirp.org

Spectroscopic and Optoelectronic Properties of 1,5 Bis 2 Thienyl Naphthalene Systems

Electronic Absorption Characteristics

UV-Visible Spectroscopy and π-π* Transitions

The electronic absorption properties of 1,5-bis(2-thienyl)naphthalene and its derivatives are characterized by intense absorption bands in the UV-visible region, primarily arising from π-π* electronic transitions within the conjugated system. These transitions involve the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment.

In a study of 1,4-bis(2-thienyl)-naphthalene (a positional isomer), the UV-visible spectrum in N,N-dimethyl formamide (B127407) (DMF) solution exhibits a strong and sharp absorption peak at 384 nm. electrochemsci.org This absorption is attributed to the π-π* transition of the conjugated backbone. For comparison, the polymer derived from this monomer, poly(1,4-bis(2-thienyl)-naphthalene), shows a red-shifted absorption maximum at 401 nm in a thin film state, with a calculated energy gap of 2.33 eV. electrochemsci.org The difference in the absorption maxima between the monomer and the polymer is approximately 57 nm, which is attributed to the increased conjugation length in the polymer. electrochemsci.org

The functional groups attached to a chromophore can modify its ability to absorb light, altering the wavelength or intensity of absorption. adcmastuana.org For conjugated systems like this compound, the delocalization of π-electrons across the naphthalene (B1677914) and thienyl rings leads to absorption at longer wavelengths compared to the individual aromatic components. adcmastuana.orgupi.edu

Influence of Molecular Planarity and Conjugation Length on Absorption Maxima

The planarity of the molecular structure and the extent of π-conjugation significantly influence the electronic absorption characteristics of these systems. A more planar conformation allows for greater overlap of p-orbitals, leading to a more delocalized π-electron system and a smaller HOMO-LUMO energy gap. This, in turn, results in a bathochromic (red) shift of the absorption maximum to longer wavelengths.

For instance, in the centrosymmetric compound 1,5-bis[(2-thienyl)methyleneamino]naphthalene, the dihedral angle between the naphthyl and thienyl rings is 49.38 (6)°. researchgate.net This significant twist from planarity would be expected to disrupt the π-conjugation to some extent, leading to a blue-shift in the absorption spectrum compared to a hypothetical planar analogue.

The extension of conjugation length, for example, by polymerization, consistently leads to a red-shift in the absorption maxima. As seen with poly(1,4-bis(2-thienyl)-naphthalene), the increased number of repeating monomer units enhances the delocalization of the π-electrons along the polymer backbone, thereby lowering the energy required for the π-π* transition. electrochemsci.org

Emission Properties

Fluorescence Spectroscopy and Quantum Yields

Derivatives of bis(thienyl)naphthalene often exhibit fluorescence, emitting light upon relaxation from an excited electronic state. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and environment.

For example, poly(1,4-bis(2-thienyl)-naphthalene) dissolved in DMF is a green-light emitter with an emission maximum at 514 nm and a photoluminescence quantum yield of 0.235. electrochemsci.org This suggests that such materials could be potential candidates for applications in green-light-emitting devices. electrochemsci.org The fluorescence quenching can sometimes be interpreted by the possibility of intersystem crossing and internal conversion. acs.org

In a broader context, silyl-substituted naphthalene derivatives have been shown to have increased fluorescence quantum efficiencies and decreased fluorescence lifetimes compared to the parent naphthalene. mdpi.com This highlights the significant role that substituents can play in modulating the emission properties.

Electrochemically Induced Emission

Electrochemically induced emission, or electrochemiluminescence (ECL), is a phenomenon where light is produced from a species generated at an electrode surface. While specific studies on the electrochemically induced emission of this compound are not prevalent in the provided context, the redox activity of related polymers suggests potential for such behavior.

The polymer poly(1,4-bis(2-thienyl)-naphthalene) exhibits unique multicolor electrochromic properties, changing color upon electrochemical doping and dedoping. electrochemsci.org This reversible redox behavior is a prerequisite for ECL, where radical ions are generated electrochemically and subsequently react to form an excited state that emits light.

Redox Behavior and Electrochemical Characterization

The redox behavior of this compound systems is crucial for their application in electronic devices. Cyclic voltammetry (CV) is a common technique used to study these properties.

The electrochemical polymerization of 1,4-bis(2-thienyl)-naphthalene monomer occurs at a relatively low onset oxidation potential of 1.09 V (vs. Ag-wire). electrochemsci.org The resulting polymer film displays reversible redox processes. electrochemsci.org The redox stability of such polymers is a key parameter for their use in electrochromic devices. For instance, a device made with a related polymer retained 92% of its original electroactivity after 1000 cycles, indicating good stability. researchgate.net

The electrochemical behavior is influenced by the molecular structure. For example, in diazuleno[2,1-a:1,2-c]naphthalenes, the fusion of two azulene (B44059) rings to a naphthalene core increases the electron-donating properties and lowers the oxidation potentials compared to the non-fused analogue. nih.gov This demonstrates that the arrangement of the aromatic units significantly impacts the redox potentials.

| Compound/System | Technique | Key Findings |

| 1,4-Bis(2-thienyl)-naphthalene Monomer | UV-Visible Spectroscopy | Strong absorption peak at 384 nm in DMF. electrochemsci.org |

| Poly(1,4-bis(2-thienyl)-naphthalene) Film | UV-Visible Spectroscopy | Absorption maximum at 401 nm; energy gap of 2.33 eV. electrochemsci.org |

| Poly(1,4-bis(2-thienyl)-naphthalene) in DMF | Fluorescence Spectroscopy | Green-light emitter (514 nm); quantum yield of 0.235. electrochemsci.org |

| 1,4-Bis(2-thienyl)-naphthalene Monomer | Cyclic Voltammetry | Onset oxidation potential of 1.09 V (vs. Ag-wire). electrochemsci.org |

| Poly(1,4-bis(2-thienyl)-naphthalene) Film | Cyclic Voltammetry | Shows reversible redox processes. electrochemsci.org |

| Diazuleno[2,1-a:1,2-c]naphthalenes | Cyclic Voltammetry | Two-step oxidation waves at +0.22 to +0.71 V. nih.gov |

| PTF2P/PEDOT Device | Cyclic Voltammetry | Retained 92% of electroactivity after 1000 cycles. researchgate.net |

Cyclic Voltammetry and Oxidation Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. cambridge.org By measuring the current response of a compound to a linearly cycled potential sweep, one can determine its oxidation and reduction potentials. The oxidation potential, in particular, is a crucial parameter for organic electronic materials as it relates to the energy required to remove an electron from the molecule, providing insight into its stability and its potential as a hole-transporting material.

For thiophene-based conjugated polymers, the oxidation of the monomer is the initial step in electropolymerization, a common method for creating thin, conductive polymer films directly on an electrode surface. researchgate.netmdpi.comsemanticscholar.org The potential at which this oxidation begins, known as the onset oxidation potential (E_onset^ox), is a key indicator of how easily the monomer can be polymerized and reflects the electron-donating character of the molecule. A lower oxidation potential generally indicates a more electron-rich system that is easier to oxidize. acs.org

The electrochemical behavior of related compounds further illustrates the influence of the molecular structure on oxidation potentials. For instance, studies on diketopyrrolopyrrole (DPP) monomers flanked by thiophene (B33073) or furan (B31954) units show that these materials undergo irreversible oxidation reactions, which are a prerequisite for electropolymerization. cambridge.org Similarly, a comparative study of various bis(2-(3,4-ethylenedioxy)thiophene) (BEDOT) based monomers revealed a range of oxidation potentials, with TER-EDOT showing a particularly low peak oxidation potential of +0.2 V (vs. Ag/Ag+), making it very easy to polymerize. acs.org This highlights how the choice of the aromatic core and linking units can be used to tune the electrochemical properties.

Determination of Electrochemically Determined HOMO/LUMO Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic and optical properties of a molecule. The energy levels of these orbitals dictate the material's ability to transport charge carriers (holes and electrons) and determine its optical bandgap. Cyclic voltammetry provides a common and effective method for estimating these energy levels.

The HOMO energy level can be calculated from the onset potential of the first oxidation peak (E_onset^ox) using the following empirical formula, which references the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard (assuming its absolute energy level is -4.8 eV relative to the vacuum level):

E_HOMO = - (E_onset^ox - E_1/2(Fc/Fc+) + 4.8) eV

Similarly, the LUMO energy level can be estimated from the onset of the first reduction potential (E_onset^red):

E_LUMO = - (E_onset^red - E_1/2(Fc/Fc+) + 4.8) eV

For 1,4-bis(2-thienyl)naphthalene (B372392) (BTN) , with an onset oxidation potential of 1.09 V (vs. Ag wire), an exact HOMO level cannot be calculated without a reference to the Fc/Fc+ couple under the same conditions. However, the oxidation potential itself provides a direct measure of the ionization potential. acs.org For many organic semiconductors, the HOMO level is found to be in the range of -5.0 to -6.0 eV. For example, in a study of donor-acceptor dyads involving naphthalene diimides, the HOMO levels were determined from oxidation potentials measured against Fc/Fc+. Current time information in Bangalore, IN.

The LUMO level, corresponding to the electron affinity, is determined from the reduction potential. While the oxidation of BTN is well-documented as part of its electropolymerization, its reduction potential is less commonly reported. In many thiophene-naphthalene systems that are designed as donor materials, the reduction may occur at very negative potentials that are not easily accessible within the solvent's electrochemical window. For comparison, core-substituted naphthalene diimides, which are strong electron acceptors, show reduction potentials that allow for the calculation of their LUMO levels, often falling in the range of -3.7 to -4.0 eV.

The difference between the HOMO and LUMO energy levels provides the electrochemical bandgap (E_g^el), which can be compared to the optical bandgap (E_g^opt) determined from UV-Vis absorption spectroscopy. For the polymer derived from 1,4-BTN, P(BTN), the optical bandgap was determined to be 2.33 eV from the absorption edge of the polymer film. acs.org

Polymerization and Oligomerization Studies of 1,5 Bis 2 Thienyl Naphthalene Monomers

Synthesis of Conjugated Polymers and Oligomers

The synthesis of polymers from 1,5-bis(2-thienyl)naphthalene monomers involves creating extended π-conjugated backbones. The accessible reactive sites are typically the 5-positions on the terminal thiophene (B33073) rings. Various modern polymerization techniques can be employed to achieve this, allowing for the formation of homopolymers or the incorporation of the monomer into more complex copolymer structures.

The polymerization of thienyl-based monomers is well-established, with several methods applicable to this compound.

Oxidative Coupling Polymerization : This can be performed either chemically, using an oxidant like iron(III) chloride (FeCl₃), or electrochemically. itu.edu.tr In chemical oxidative polymerization, the monomer is treated with a stoichiometric amount of the oxidant, which induces radical cation formation on the thiophene rings, leading to C-C bond formation at the 5-positions and chain propagation. itu.edu.tr Electrochemical polymerization involves the anodic oxidation of the monomer on an electrode surface, resulting in the direct deposition of the polymer film. electrochemsci.org

Cross-Coupling Reactions : Metal-catalyzed cross-coupling reactions are powerful tools for constructing well-defined polymer backbones. For these methods, the monomer would first need to be halogenated, typically brominated at the 5-positions of the thiophene rings.

Stille Coupling : This reaction involves the palladium-catalyzed coupling of an organostannane (e.g., a distannylated comonomer) with the dihalogenated this compound derivative. researchgate.netsci-hub.se This method is widely used for creating donor-acceptor copolymers by reacting the monomer with an electron-accepting comonomer.

Suzuki Coupling : Similar to Stille coupling, this method uses a palladium catalyst but involves the reaction of the dibrominated monomer with a comonomer bearing boronic acid or boronic ester groups. itu.edu.tr

Direct Arylation Polymerization (DAP) : This newer, more atom-economical method avoids the pre-activation steps of creating organometallic reagents (organostannanes or boronic acids). mdpi.com It enables the direct coupling of a C-H bond with a C-halogen bond. For instance, a dibrominated comonomer could be reacted directly with this compound, targeting the C-H bonds at the 5-positions of the thiophenes. mdpi.com

Copolymerization is a common strategy to tune the optoelectronic properties of the final material. By reacting this compound with other π-conjugated comonomers, such as electron-rich units like 3,4-ethylenedioxythiophene (B145204) (EDOT) or electron-deficient units like 2,1,3-benzothiadiazole (B189464) (BT), a wide range of materials with tailored band gaps and energy levels can be produced. mdpi.comrsc.org For example, studies on the related 1,4-bis(2-thienyl)naphthalene (B372392) have shown successful electrochemical copolymerization with EDOT. rsc.org

The molecular weight and polydispersity (PDI) of conjugated polymers are critical parameters that significantly affect their processability and performance in electronic devices. Generally, higher molecular weights are associated with improved film-forming properties and mechanical integrity, while a narrow PDI (a value close to 1) indicates a more uniform polymer sample.

Most of the synthetic methods applied to these monomers, such as oxidative coupling and cross-coupling reactions, proceed via a step-growth mechanism. scholaris.ca This typically leads to polymers with a broader range of molecular weights and PDI values often greater than 1.5. beilstein-journals.orgresearchgate.net The precise control of stoichiometry, reaction time, temperature, and catalyst purity is essential to maximize molecular weight and maintain control over the distribution. mdpi.com

Gel permeation chromatography (GPC) is the standard technique used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the resulting polydispersity index (PDI = Mw/Mn). researchgate.nethpst.cz For analogous naphthalene- and thiophene-containing polymers, reported molecular weights vary widely depending on the specific monomers and polymerization conditions used.

| Polymer System | Polymerization Method | Mn (kDa) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|

| Naphthalene (B1677914) diimide-bithiophene terpolymers | Stille Coupling | 50 - 66 | - | sci-hub.se |

| Azulene-bithiophene copolymers | Stille Coupling | 6 - 21 | 1.3 - 1.6 | beilstein-journals.org |

| Poly(phenylene-bithienyl) with polystyrene grafts | Oxidative Coupling | - | 1.3 - 1.8 | itu.edu.tr |

| Naphthalene-thiophene-benzothiadiazole polymer | Direct Arylation | 2.5 - 20 | - | mdpi.com |

Homopolymerization and Copolymerization Approaches

Structural Characterization of Polymers

The three-dimensional structure of polymers derived from this compound dictates their electronic properties. Key considerations include the planarity of the polymer backbone and the influence of any appended side chains.

Effective π-conjugation, which is necessary for charge transport, requires a high degree of planarity along the polymer backbone. In the case of this compound, significant steric hindrance is expected. The substitution at the 1 and 5 positions of the naphthalene core forces the thiophene rings into close proximity with the peri-hydrogens of the naphthalene. This steric clash leads to a significant out-of-plane twist between the naphthalene and thiophene units.

Crystallographic analysis of a related compound, 1,5-bis[(2-thienyl)methyleneamino]naphthalene, confirms this torsional strain, revealing a large dihedral angle of 49.38° between the naphthyl and thienyl ring planes. researchgate.net This inherent non-planarity disrupts the π-orbital overlap along the polymer backbone, effectively shortening the conjugation length and localizing electronic states. cmu.edu This contrasts with polymers based on 1,4- or 2,6-linked naphthalene units, which can adopt more planar conformations. electrochemsci.orgsci-hub.se The reduced planarity in poly(this compound) is expected to result in a larger band gap and blue-shifted absorption spectra compared to more planar analogues. acs.org

Like most conjugated polymers, high molecular weight polymers of this compound are expected to be insoluble and difficult to process. To overcome this, flexible alkyl or alkoxy side chains are commonly attached to the polymer backbone, either on the naphthalene or thiophene units. itu.edu.tr

The primary function of these side chains is to enhance solubility in common organic solvents, enabling solution-based characterization and device fabrication. mdpi.com However, side chains also play a crucial role in defining the solid-state morphology of the polymer. The length, branching point, and density of side chains influence how the polymer chains pack together in a thin film. researchgate.netsci-hub.senih.gov For instance, linear side chains may promote crystalline, lamellar structures, while bulky, branched side chains like 2-octyldodecyl can disrupt close packing but ensure good solubility. sci-hub.se By carefully engineering the side chains, it is possible to control the intermolecular π-π stacking distance and the degree of crystallinity, which are critical for optimizing charge carrier mobility in electronic devices. researchgate.net

Backbone Planarity and Conjugation Extension

Advanced Characterization Techniques for Polymer Structures (e.g., GPC, NMR, FTIR, Raman Spectroscopy)

A suite of analytical techniques is essential to confirm the synthesis and elucidate the structure of polymers derived from this compound.

Applications of 1,5 Bis 2 Thienyl Naphthalene and Its Derivatives in Organic Electronics and Materials Science

Organic Semiconductor Research

Derivatives of bis(2-thienyl)naphthalene serve as fundamental building blocks in the synthesis of novel organic semiconductors. The conjugation of thiophene (B33073) rings with the naphthalene (B1677914) core creates a π-conjugated system that is essential for charge transport. Researchers have synthesized various monomers based on bis(2-thienyl)naphthalene to study their absorption, emission, and redox properties, which are critical indicators of their semiconducting potential. These studies form the basis for designing more complex polymers and small molecules for electronic applications.

Field-Effect Transistors (FETs)

Derivatives of 1,5-Bis(2-thienyl)naphthalene, particularly naphthalene diimides (NDIs) functionalized with thienyl groups, have been extensively investigated for their use in the active layer of organic field-effect transistors (OFETs). rsc.orgresearchgate.net These materials can be processed from solution, enabling fabrication techniques like spin-coating or printing, which are advantageous for large-area and low-cost electronics. rsc.orgresearchgate.net The performance of these FETs is highly dependent on the molecular structure of the semiconductor, which influences its packing in the solid state and its charge transport characteristics.

The primary function of a semiconductor in a FET is to efficiently transport charge carriers (electrons or holes) between the source and drain electrodes. Thiophene-naphthalene-based materials have shown promising charge transport properties. For instance, a novel calamitic mesophase semiconductor, 2,6-di(5′-n-octyl-2′-thienyl)naphthalene, exhibited a high hole mobility of 0.14 cm²/V·s in a polycrystalline film at room temperature. capes.gov.br

Derivatives such as naphthalene diimides functionalized with alkylthienyl groups have been specifically engineered to facilitate electron transport. These modifications can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is crucial for efficient electron injection and transport. rsc.orgresearchgate.netacs.org Studies on various NDI copolymers have reported electron mobilities ranging from 0.012 cm²/V·s to as high as 0.63 cm²/V·s, demonstrating the potential of this class of materials. cambridge.orgacs.org The on/off ratio, another critical parameter for transistor performance, has been reported to exceed 10⁵ for some of these materials, indicating excellent switching characteristics. rsc.orgresearchgate.net

Table 1: Performance of FETs based on Thienyl-Naphthalene Derivatives

| Semiconductor Material | Mobility (cm²/V·s) | On/Off Ratio | Type |

| Naphthalene bisimides with alkylthienyl groups | ~10⁻² | >10⁵ | n-channel |

| 2,6-di(5′-n-octyl-2′-thienyl)naphthalene | 0.14 | - | p-channel |

| NDI-based copolymers (non-chlorinated) | 0.14–0.63 | 10⁶–10⁷ | n-channel |

| NDI-based copolymers (chlorinated) | 0.02–0.06 | 10⁶–10⁷ | n-channel |

| TPNA-BTz polymer | 0.19 | - | n-channel |

While many organic semiconductors are p-channel (hole-transporting), the development of stable and efficient n-channel (electron-transporting) semiconductors is vital for creating complementary circuits, which are more power-efficient. Naphthalene-based frameworks, particularly naphthalene diimides, are a cornerstone of n-channel material design. acs.orgacs.org

The introduction of electron-withdrawing groups and the extension of the π-conjugated core are common strategies to create effective n-channel materials. Functionalizing naphthalene diimides with thienylethyl or other alkylthienyl moieties has proven to be an effective approach. rsc.orgresearchgate.net These modifications result in materials with low-lying LUMO levels (often below -3.9 eV), which enhances electron affinity and stability during operation. rsc.orgresearchgate.netacs.org Research has demonstrated that transistors using these materials exhibit promising n-channel performance with high electron mobilities and on/off ratios, making them suitable for use in all-polymer and organic complementary logic circuits. rsc.orgresearchgate.netcambridge.orgsci-hub.se

Electron Transport Properties and Charge Carrier Mobility

Organic Solar Cells (OSCs) and Photovoltaic Applications

In the realm of organic photovoltaics, derivatives of this compound are primarily used as electron-acceptor materials in the active layer of bulk heterojunction (BHJ) solar cells. nih.govrsc.org All-polymer solar cells (all-PSCs), which use a polymer donor and a polymer acceptor, have gained attention for their potential mechanical flexibility and stability. rsc.org Naphthalene diimide-based polymers are among the most successful polymer acceptors due to their strong electron affinity and high electron mobility. nih.govrsc.org

The core principle of an organic solar cell is the creation of a donor-acceptor (D-A) interface. When light is absorbed, it creates an exciton (B1674681) (a bound electron-hole pair) which must diffuse to this interface to be separated into free charges. Naphthalene diimide-based polymers, often incorporating thiophene units, serve as the acceptor component in these architectures. nih.govrsc.orgnih.gov

These acceptors are typically blended with a p-type polymer donor, such as PBDB-T. nih.govsci-hub.se The relative energy levels of the donor's Highest Occupied Molecular Orbital (HOMO) and the acceptor's LUMO are critical for efficient charge separation. The development of new D-A copolymers based on naphthalene diimide isomers and thiophene units continues to be an active area of research to optimize these energy level alignments and improve photovoltaic performance. researchgate.net Recent designs include nonfullerene acceptors (NFAs) based on a thieno[3,2-b]thiophene-fused naphthalene donor core, which have achieved power conversion efficiencies (PCEs) over 10%. diva-portal.org

The power conversion efficiency of an organic solar cell is highly dependent on the nanoscale morphology of the D-A blend in the active layer. semanticscholar.org Achieving a bicontinuous, interpenetrating network of donor and acceptor domains is crucial for efficient exciton dissociation and charge transport to the electrodes. However, NDI-based polymers can be highly crystalline, which can lead to large-scale phase separation and suboptimal morphology. rsc.org

Significant research efforts focus on controlling this film morphology. One common strategy is the use of solvent additives, such as 1-chloronaphthalene (B1664548) (CN), during the film casting process. semanticscholar.orgrsc.org These additives can influence the aggregation and packing of the polymer chains, leading to smoother films with finer domain sizes and improved device performance. rsc.org Another approach is to modify the chemical structure of the acceptor polymer itself, for instance, by creating random terpolymers. This can reduce the crystallinity of the NDI-based acceptor, leading to more favorable film morphologies, balanced charge mobilities, and reduced recombination, ultimately resulting in enhanced PCE and fill factors (FF). nih.govrsc.org For example, a terpolymer acceptor (PNDI5) blended with a PBDB-T donor achieved a PCE of up to 8.01% with a high FF of 0.75. nih.gov

Table 2: Photovoltaic Performance of OSCs with Thienyl-Naphthalene Derivatives

| Donor:Acceptor System | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

| PBDB-T:PNDI5 | 8.01 | - | 12.9 | 0.75 |

| PBDB-T:N2200 (control) | 6.60 | - | 11.00 | 0.67 |

| PBDB-T:PNDIHD/DT-0.41 | 9.31 | - | - | - |

| PBDB-T:N2200 (control) | 7.71 | - | - | - |

| PBDB-T:PTT-2FIC | 10.40 | 0.87 | 18.26 | 0.65 |

| PBDB-T:PTT-IC | 7.39 | 0.99 | 12.58 | 0.59 |

Donor-Acceptor Architectures

Electrochromic Materials Development

Polymers derived from bis(2-thienyl)naphthalene isomers are notable electrochromic materials. Electrochromism is the phenomenon where a material undergoes a reversible change in color upon the application of an electrical potential. This property arises from the redox (reduction-oxidation) reactions within the polymer backbone, which alter its electronic structure and, consequently, its light absorption characteristics. electrochemsci.org

The electropolymerization of monomers like 1,4-bis(2-thienyl)-naphthalene (BTN) yields polymer films, such as poly(1,4-bis(2-thienyl)-naphthalene) (PBTN), that exhibit distinct electrochromic behavior. electrochemsci.org The introduction of the naphthalene unit into a polythiophene-type structure modifies the polymer's conjugation and leads to unique optical and electrical properties. electrochemsci.org Similarly, polymers based on other isomers, such as poly(2,6-bis(2-thienyl)naphthalene) (P(2,6-BTN)), have been synthesized and show multi-color electrochromism. researchgate.net The development of these materials involves synthesizing the monomer, often through coupling reactions, followed by electrochemical polymerization to deposit a thin, active film onto a conductive substrate like indium tin oxide (ITO) glass. electrochemsci.orgelectrochemsci.org

A key performance metric for electrochromic materials is the ability to display a wide range of distinct colors with high optical contrast (ΔT%). Optical contrast is the difference in transmittance between the colored (oxidized or doped) and bleached (neutral) states. Polymers based on bis(2-thienyl)naphthalene derivatives are known for their multi-color capabilities.

For instance, poly(1,4-bis(2-thienyl)-naphthalene) (PBTN) film is yellowish-green in its neutral state and transitions through various shades of green to a blue color at its fully doped (oxidized) state. electrochemsci.org Another derivative, poly(2,6-bis(2-thienyl)naphthalene), transitions from yellow to yellowish-green, green, gray, and finally blue as the applied potential is increased. researchgate.net The introduction of fluorine atoms into the backbone, as in poly(1,4-bis(2-thienyl)-2,5-difluorobenzene) (PTF2P), can further tune these properties, resulting in colors ranging from yellow to green, and ultimately blue, with a significant optical contrast of 46% at 605 nm. electrochemsci.org Copolymers, such as those combining a 1,4-bis(2-thienyl)naphthalene (B372392) derivative with 3,4-ethylenedioxythiophene (B145204) (EDOT), have also been developed to enhance electrochromic performance, achieving high contrast and stability. rsc.orgmdpi.com

| Polymer | Color States (Neutral to Oxidized) | Max. Optical Contrast (ΔT%) | Wavelength (nm) |

|---|---|---|---|

| Poly(1,4-bis(2-thienyl)-naphthalene) (PBTN) | Yellowish Green → Green → Blue | 24% | 700 electrochemsci.org |

| Poly(2,6-bis(2-thienyl)naphthalene) (P(2,6-BTN)) | Yellow → Yellowish Green → Green → Gray → Blue | 41.78% | 594 researchgate.net |

| Poly(1,4-bis(2-thienyl)-2,5-difluorobenzene) (PTF2P) | Yellow → Yellowish Green → Green → Greenish Blue → Blue | 46% | 605 electrochemsci.org |

| P(EDOT-co-Pr) Copolymer | Light Purple → Dark Blue → Dark Red → Green → Earthy Yellow | 31.68–45.96% | 595 mdpi.com |

| P(bCmB-co-bTP) Copolymer | Bright Gray → Dark Gray → Dark Khaki → Dark Olive Green | 39.56% | 685 nih.gov |

The electronic band gap (Eg) and switching speed are critical parameters for electrochromic device applications. The band gap, which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), determines the color of the material in its neutral state. electrochemsci.org For electrochromic polymers, this band gap changes during the doping/dedoping process, leading to the observed color shifts. electrochemsci.org

The band gap of poly(1,4-bis(2-thienyl)-naphthalene) (PBTN) film has been calculated to be 2.33 eV. electrochemsci.org Copolymers designed to have low band gaps, such as those incorporating 3,4-ethylenedioxythiophene (EDOT), can exhibit values as low as 1.74 eV. mdpi.com

Switching speed refers to the time it takes for the material to change from its bleached to its colored state (coloration time) or vice versa (bleaching time). Fast switching times are essential for applications like smart windows and displays. Polymers derived from bis(2-thienyl)naphthalene generally exhibit response times on the order of a few seconds. PBTN, for example, has a response time of 1.78 seconds. electrochemsci.org The fluorinated derivative PTF2P shows a slightly slower time of 1.92 seconds. electrochemsci.org By creating an electrochromic device (ECD) that pairs PTF2P with PEDOT, the response time can be significantly improved to 0.66 seconds. electrochemsci.org

| Polymer/Device | Optical Band Gap (Eg) (eV) | Response Time (s) |

|---|---|---|

| Poly(1,4-bis(2-thienyl)-naphthalene) (PBTN) | 2.33 electrochemsci.org | 1.78 electrochemsci.org |

| Poly(2,6-bis(2-thienyl)naphthalene) (P(2,6-BTN)) | Not Specified | 2.6 researchgate.net |

| Poly(1,4-bis(2-thienyl)-2,5-difluorobenzene) (PTF2P) | Not Specified | 1.92 electrochemsci.org |

| PTF2P/PEDOT Device | Not Specified | 0.66 electrochemsci.org |

| P(EDOT-co-Pr) Copolymer | 1.74–1.83 mdpi.com | 1.54–3.59 mdpi.com |

| PNETPA | 1.34 mdpi.com | 0.6–0.7 mdpi.com |

Colorimetric Shifts and Optical Contrast

Other Potential Applications in Functional Materials

Beyond electrochromics, the versatile electronic properties of this compound and its derivatives make them promising candidates for a range of other functional materials. The ability to tune their frontier orbital energy levels and band gaps through structural modification is key to these applications. acs.org

Derivatives of naphthalene and thiophene, particularly naphthalenediimides (NDIs) connected by thiophene units, are being explored as n-type semiconductors for organic field-effect transistors (OFETs) and all-polymer solar cells (all-PSCs). rsc.orgacs.org The combination of an electron-deficient NDI core with electron-rich thiophene linkers creates a donor-acceptor structure that facilitates charge transport. rsc.org For example, copolymers of symmetric naphthalenediimide-quaterthiophene with EDOT have shown low band gaps and wide optical absorption ranges extending into the near-infrared, which is beneficial for photovoltaic applications. rsc.org

Furthermore, the fluorescence properties observed in some derivatives suggest potential use in polymer light-emitting diodes (PLEDs). electrochemsci.org The oligomer of PBTN, for instance, is a green-light emitter with a photoluminescence quantum yield of 0.235 in DMF solution. electrochemsci.org The systematic study of how different aromatic cores (like benzene, naphthalene, and anthracene) influence polymer electronic structures opens pathways to designing complex and tunable π-conjugated polymers for a new generation of externally controlled electronic and photonic devices. acs.org

Structure Property Relationships and Future Research Directions

Correlations between Molecular Structure, Electronic Properties, and Device Performance

The performance of electronic devices based on naphthalene-thiophene systems is intrinsically linked to the material's molecular structure and resulting electronic properties. The planarity of the conjugated backbone, intermolecular packing, and the energy levels of the frontier molecular orbitals (HOMO and LUMO) are critical determinants of charge transport efficiency.

The fusion of a thiophene (B33073) ring to a naphthalene (B1677914) diimide (NDI) core, for instance, creates a π-extended structure known as naphtho[2,3-b]thiophene (B1219671) diimide (NTI). This modification makes the NTI unit a valuable component for electron-deficient molecular architectures. rsc.org Such core-extended NDIs can be tailored for use as n-type organic semiconductors in field-effect transistors and solar cells. rsc.org The electronic characteristics of these materials are highly dependent on the degree of π-conjugation, which can be influenced by the number and nature of the fused aromatic rings. rsc.org

In copolymers of naphthalenediimide (NDI) and thiophene, the number of thiophene units plays a crucial role. An "odd-even" effect has been observed, where polymers with an even number of thiophene units exhibit higher hole mobility. acs.orgresearchgate.net This is attributed to a more planar and linear polymer chain, which facilitates better intermolecular packing and, consequently, more efficient charge transport. acs.orgresearchgate.net For example, NDI-T4, a copolymer with four thiophene units, demonstrates balanced ambipolar charge transport. acs.orgresearchgate.netacs.org Conversely, increasing the number of thiophene units can sometimes lead to a higher degree of twisting along the polymer backbone, which may reduce the overlap between the lowest unoccupied molecular orbitals (LUMO) of adjacent molecules and decrease electron mobility. acs.org

The introduction of substituents on the naphthalene core can also significantly alter the photophysical properties. For instance, substituting the naphthalene core can stabilize certain electronic transitions, leading to stronger absorption, shorter singlet excited state lifetimes, and higher fluorescence quantum yields. acs.org The structural rigidity and electron-rich nature of the naphthalene unit contribute to the outstanding electrochemical stability and photophysical characteristics of these materials. mdpi.com The planarity of the molecule is a key factor, with more planar structures facilitating greater π-conjugation and improved electronic delocalization.

The interplay of these structural factors directly impacts device performance. For example, in organic field-effect transistors (OFETs), high charge carrier mobility is essential. This is achieved through well-ordered molecular packing and efficient intermolecular charge hopping. In organic photovoltaics (OPVs), the energy levels of the donor and acceptor materials must be well-aligned to ensure efficient charge separation and collection. The broad absorption spectra of some naphthalene-thiophene derivatives are also advantageous for capturing a larger portion of the solar spectrum. nih.gov

Table 1: Correlation of Molecular Structure and Device Performance in Naphthalene-Thiophene Systems

| Feature | Impact on Molecular Structure | Effect on Electronic Properties | Consequence for Device Performance |

|---|---|---|---|

| Number of Thiophene Units | Affects planarity and linearity of the polymer chain. acs.orgresearchgate.net | An even number of units can lead to higher hole mobility. acs.orgresearchgate.net | Balanced ambipolar charge transport can be achieved. acs.orgresearchgate.netacs.org |

| Fused Thiophene Rings | Creates extended π-systems like NTI. rsc.org | Lowers the LUMO energy level, creating electron-deficient materials. researchgate.netresearchgate.net | Suitable for n-type semiconductors in OFETs and solar cells. rsc.org |

| Core Substituents | Can alter the electronic transitions and molecular packing. acs.org | Can lead to stronger absorption and higher fluorescence quantum yields. acs.org | Enhanced light-harvesting and efficiency in optoelectronic devices. |

Impact of Substituents and Linkers on Conjugation and Charge Transport

The electronic properties of 1,5-Bis(2-thienyl)naphthalene and related systems can be finely tuned by introducing various substituents and altering the linker units connecting the aromatic cores. These modifications have a profound effect on the extent of π-conjugation and the efficiency of charge transport.

Attaching electron-donating or electron-withdrawing groups to the thiophene or naphthalene rings can modulate the HOMO and LUMO energy levels. For instance, increasing the number of thiophene units in core-expanded naphthalene diimides can progressively raise the HOMO energy levels while having minimal impact on the LUMO levels. researchgate.net This allows for the rational design of materials with specific energy band gaps, which is crucial for applications in organic solar cells and field-effect transistors. researchgate.net The introduction of an alkylthienyl group to a naphthalene bisimide core results in an additional absorption band and lowers the HOMO-LUMO energy gap. acs.org

The nature of the linker between the naphthalene and thiophene units also plays a significant role. The use of a vinylene bridge, for example, can enhance the planarity of the polymer backbone and promote π-π interactions between polymer chains, which is beneficial for high-performance organic thin-film transistors. researchgate.net The side chains attached to the polymer backbone also influence its properties. For example, the introduction of solubilizing alkyl chains can improve the processability of the material from solution. acs.org

The introduction of bulky substituents can also have a significant impact. While they may improve solubility, they can also introduce steric hindrance that disrupts the planarity of the molecule and hinders intermolecular packing, potentially leading to lower charge mobility. acs.org However, in some cases, bulky substituents can be used to control the self-assembly of molecules and prevent undesirable aggregation. acs.org

| Fused ring systems | Creates extended, rigid π-systems. rsc.org | Often leads to higher charge carrier mobilities. rsc.org |

Challenges and Opportunities in the Design of Advanced Naphthalene-Thiophene Systems

The design of advanced materials based on this compound and its analogs presents both significant challenges and exciting opportunities. A primary challenge lies in achieving a delicate balance between desirable electronic properties, processability, and long-term stability. For instance, while extending π-conjugation can enhance charge mobility, it often leads to decreased solubility, making the material difficult to process into thin films for electronic devices.

Another challenge is the precise control over the molecular architecture. The synthesis of well-defined oligomers and polymers with specific substitution patterns can be complex and require multi-step procedures. nih.gov Furthermore, controlling the solid-state packing of these molecules is crucial for optimal device performance, but predicting and achieving the desired morphology remains a significant hurdle.

Despite these challenges, there are numerous opportunities for innovation. The development of new synthetic methodologies, such as C-H activation, offers more efficient and selective ways to functionalize the naphthalene and thiophene cores. nih.gov This opens up possibilities for creating a wider range of materials with tailored properties.

There is also a growing interest in exploring the potential of these materials in emerging applications beyond traditional electronics. For example, their unique photophysical properties could be harnessed for use in sensors, bio-imaging, and photodynamic therapy. The ability to tune their absorption and emission characteristics makes them attractive candidates for these fields. acs.org

Furthermore, the combination of naphthalene-thiophene systems with other functional materials, such as nanoparticles or other organic semiconductors, could lead to the development of hybrid materials with synergistic properties. These composite materials could offer enhanced performance in a variety of applications, from solar cells to flexible electronics. researchgate.net

Emerging Research Frontiers

The field of naphthalene-thiophene based materials is continuously evolving, with several exciting research frontiers emerging. One area of intense focus is the development of non-fullerene acceptors for organic solar cells. Naphthalene-based derivatives have shown great promise in this regard, with the potential to overcome some of the limitations of traditional fullerene-based acceptors, such as poor absorption in the visible region and limited morphological stability.

Another promising direction is the exploration of these materials in the context of "all-polymer" solar cells, where both the donor and acceptor materials are polymers. rsc.orgsci-hub.se This approach offers the potential for devices with improved mechanical flexibility and long-term stability, which are crucial for applications in wearable and portable electronics. sci-hub.se

The unique properties of these materials are also being investigated for their potential in thermoelectrics, where they could be used to convert waste heat into useful electrical energy. The development of low-bandgap oligothiophene-naphthalimide semiconductors is a key step in this direction. researchgate.net

Furthermore, the supramolecular chemistry of naphthalene diimides is a rich area of research, with applications in sensors, molecular switches, and even medicine. researchgate.netacs.org The ability of these molecules to self-assemble into well-defined nanostructures opens up possibilities for creating complex and functional materials from the bottom up. researchgate.net

Finally, computational modeling and machine learning are becoming increasingly important tools for accelerating the discovery and design of new materials. By predicting the properties of virtual compounds, researchers can identify the most promising candidates for synthesis and experimental investigation, thereby streamlining the materials development process. researchgate.net

Q & A

Q. What are the best practices for ensuring reproducibility in synthesizing this compound-based polymers?

- Methodology : Standardize reaction conditions (temperature, solvent purity, catalyst loading). Characterize polymers via gel permeation chromatography (GPC) for molecular weight (: 20–50 kDa) and polydispersity (PDI < 1.5). Validate batch consistency using FT-IR and H NMR .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported thermal conductivity values for this compound composites?

- Methodology : Cross-validate using transient plane source (TPS) and laser flash analysis. Assess filler dispersion (e.g., BN nanoparticles) via SEM/EDS. Control variables like curing temperature and filler alignment to isolate experimental artifacts .

Q. Why do ionization potential measurements vary across studies for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.